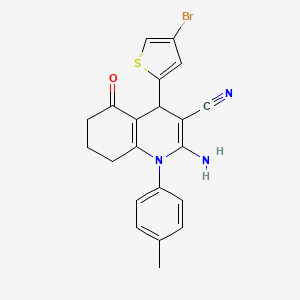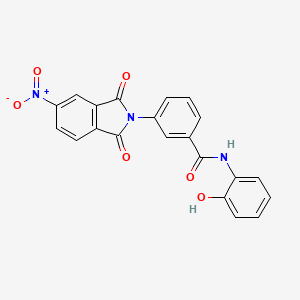![molecular formula C18H19NO3 B11532578 (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenylprop-2-enamide backbone and a methoxyphenoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the phenylprop-2-enamide backbone: This can be achieved through a condensation reaction between cinnamic acid and an appropriate amine under acidic conditions.
Attachment of the methoxyphenoxyethyl side chain: This step involves the reaction of the intermediate product with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection.
2-Naphthol: An important starting material for the synthesis of various heterocyclic compounds.
Esters: Compounds with similar functional groups that can undergo similar types of chemical reactions.
Uniqueness
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-5-6-10-17(16)22-14-13-19-18(20)12-11-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-11+ |
Clé InChI |
QAMHNZKHOUXOCD-VAWYXSNFSA-N |
SMILES isomérique |
COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC=C1OCCNC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-chloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B11532496.png)
![7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11532502.png)

![N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532513.png)
![(9E)-9-[4-(hexyloxy)benzylidene]-2,4,7-trinitro-9H-fluorene](/img/structure/B11532525.png)
![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![N-(2-nitrophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532534.png)
![1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11532538.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)
![4-chloro-2,5-dimethoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11532555.png)

![(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532564.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532567.png)
